molecular formula C21H15ClN4O3 B265681 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate

Cat. No. B265681
M. Wt: 406.8 g/mol
InChI Key: LPANKCMNOHEJLB-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as C2-8-2, and it is a member of the pyridinium family of compounds.

Mechanism of Action

The mechanism of action of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potent anticancer activity in vitro. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are several potential future directions for research on 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new targets for cancer therapy. Another area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Additionally, studies could be conducted to investigate the compound's potential as a therapeutic agent for other diseases, such as inflammation and oxidative stress-related disorders.

Synthesis Methods

The synthesis of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate is a multi-step process that involves several chemical reactions. The starting materials for this synthesis are 2-chlorophenoxyacetic acid and 2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridine. The reaction between these two compounds results in the formation of a key intermediate, which is then subjected to further chemical reactions to yield the final product.

Scientific Research Applications

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate has been studied for its potential applications in scientific research. One of the areas where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, and it may have potential as a chemotherapeutic agent.

properties

Product Name

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate

Molecular Formula

C21H15ClN4O3

Molecular Weight

406.8 g/mol

IUPAC Name

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy]acetic acid

InChI

InChI=1S/C21H15ClN4O3/c1-10-13(5-12-3-4-17(16(22)6-12)29-9-18(27)28)19-11(2)15(8-24)21(25)26-20(19)14(10)7-23/h3-6H,9H2,1-2H3,(H2,25,26)(H,27,28)/b13-5-

InChI Key

LPANKCMNOHEJLB-ACAGNQJTSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N

SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N

Origin of Product

United States

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